Diacetoxydiethylsilane

Description

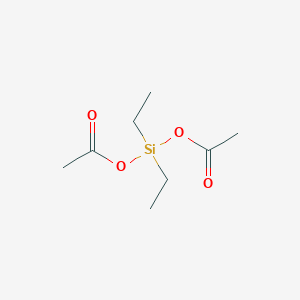

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[acetyloxy(diethyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-5-13(6-2,11-7(3)9)12-8(4)10/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNJIBYLKBOSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171318 | |

| Record name | Diacetoxydiethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-81-3 | |

| Record name | Silanediol, 1,1-diethyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18269-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetoxydiethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018269813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetoxydiethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetoxydiethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis:the First Step Involves the Hydrolysis of the Acetoxy Groups Ococh₃ Attached to the Silicon Atom Upon Reaction with Water. This Reaction is Often Catalyzed by an Acid or a Base. Each Acetoxy Group is Replaced by a Hydroxyl Group Oh , Converting Diacetoxydiethylsilane into Diethylsilanediol and Releasing Acetic Acid As a Byproduct.

Reaction: Si(CH₂CH₃)₂(OCOCH₃)₂ + 2H₂O → Si(CH₂CH₃)₂(OH)₂ + 2CH₃COOH

Polycondensation:the Newly Formed Silanol Si Oh Groups Are Reactive and Undergo Condensation Reactions with Each Other to Form Siloxane Bridges Si O Si , Which Constitute the Backbone of the Resulting Polymer Network. Water is Eliminated As a Byproduct in This Step.

Reaction: n Si(CH₂CH₃)₂(OH)₂ → [-Si(CH₂CH₃)₂-O-]n + n H₂O

Because Diacetoxydiethylsilane is a difunctional monomer (it has two reactive hydroxyl groups after hydrolysis), the polycondensation primarily results in the formation of linear polymer chains or cyclic species. The presence of the two non-hydrolyzable ethyl groups on each silicon atom prevents the formation of a three-dimensional cross-linked network that would result from a tetrafunctional precursor like TEOS. This structural difference is critical, as it leads to materials (polydiethylsiloxanes) that are fundamentally more flexible and have different solubility and thermal properties than highly cross-linked silica (B1680970) gels. The reaction conditions, such as temperature, pH, and concentration, can influence the rate of these steps and the average molecular weight and structure of the resulting polymer. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆O₄Si | gdckulgam.edu.in |

| Molecular Weight | 204.298 g/mol | gdckulgam.edu.in |

| Boiling Point | 208.8 °C at 760 mmHg | gdckulgam.edu.in |

| Density | 1.004 g/cm³ | gdckulgam.edu.in |

| Flash Point | 66.6 °C | gdckulgam.edu.in |

| CAS Number | 18269-81-3 | gdckulgam.edu.in |

Table 2: Applications of this compound in Materials Synthesis

| Application Area | Role of this compound | Resulting Material/Structure | Key Enabling Property | Reference |

|---|---|---|---|---|

| Sol-Gel Materials | Precursor | Ethyl-functionalized porous silica (xerogels/aerogels) | Hydrolysis/condensation of acetoxy groups; incorporation of ethyl groups | unm.eduresearchgate.net |

| Catalysis | Precursor for Support | High surface area silica supports, hollow silica nanoreactors | Forms stable, porous, and thermally resistant silica networks | wikipedia.orgnih.gov |

| Nanodiamonds | Dopant Precursor | Silicon-doped nanodiamonds (SiV centers) | Source of silicon atoms for "bottom-up" synthesis | [CN113631252A, 2] |

| Semiconductors | Deposition Precursor | SiOCN low-k dielectric films | Halogen-free, volatile source for CVD/ALD processes | [US9887080B2] |

Reaction Mechanisms and Chemical Transformations of Diacetoxydiethylsilane

Hydrolysis and Condensation Mechanisms in Solution-Based Systems

The hydrolysis of diacetoxydiethylsilane is the initial and crucial step in the formation of siloxane polymers. It involves the cleavage of the silicon-acetoxy (Si-OAc) bond by water, leading to the formation of reactive silanol (B1196071) intermediates (Si-OH). These silanols are unstable and readily undergo condensation reactions with each other or with remaining acetoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of silicone polymers. The kinetics and outcome of these processes are highly dependent on the catalysis conditions.

Under acidic conditions, the hydrolysis of acetoxysilane moieties is an electrophilic substitution reaction initiated by the protonation of the carbonyl oxygen of the acetoxy group. This protonation increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.orgyoutube.com The reaction proceeds through a series of equilibrium steps, ultimately yielding a silanol and regenerating the acid catalyst. chemguide.co.uk

The mechanism can be summarized as follows:

Protonation: An acid catalyst, typically a hydronium ion (H₃O⁺), protonates the carbonyl oxygen of an acetoxy group attached to the silicon atom. libretexts.org This step makes the silicon center more electron-deficient.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated silicon atom. libretexts.org This forms a pentacoordinate intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to another water molecule or to one of the acetoxy ligands.

Elimination: The leaving group, acetic acid, is eliminated, resulting in the formation of a diethylsilanol group and regeneration of the acid catalyst. chemguide.co.uk

This process can occur sequentially for both acetoxy groups, leading to the formation of diethyldihydroxysilane.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound Click on a step to view the detailed chemical transformation.

Step 1: Protonation

(C₂H₅)₂Si(OCOCH₃)₂ + H₃O⁺ ⇌ [(C₂H₅)₂Si(OCOH⁺CH₃)(OCOCH₃)] + H₂OStep 2: Nucleophilic Attack by Water

[(C₂H₅)₂Si(OCOH⁺CH₃)(OCOCH₃)] + H₂O ⇌ [(C₂H₅)₂Si(OCOH⁺CH₃)(OCOCH₃)(H₂O)]Step 3: Elimination of Acetic Acid

[(C₂H₅)₂Si(OCOH⁺CH₃)(OCOCH₃)(H₂O)] ⇌ (C₂H₅)₂Si(OH)(OCOCH₃) + CH₃COOH + H⁺In basic media, the hydrolysis mechanism proceeds via a different pathway involving nucleophilic substitution at the silicon center. unm.edu A hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the electron-deficient silicon atom. unm.edu This process does not require prior activation of the leaving group.

The key features of base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a pentacoordinate transition state or intermediate.

Leaving Group Departure: The acetoxy group is displaced as an acetate (B1210297) anion.

Protonation: The resulting silanolate anion is subsequently protonated by water to form the neutral silanol and regenerate the hydroxide catalyst.

Base catalysis generally leads to faster condensation rates compared to hydrolysis rates. This results in the rapid formation of highly branched, cross-linked polymeric networks or colloidal particles, in contrast to the more linear or weakly branched polymers typically formed under acidic conditions. unm.edu

Table 2: Comparison of Acid- vs. Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | H₃O⁺ | OH⁻ |

| Initial Step | Protonation of acetoxy group | Nucleophilic attack on Si |

| Intermediate | Positively charged, activated complex | Pentacoordinate silicate (B1173343) anion |

| Hydrolysis Rate | Generally faster than condensation | Generally slower than condensation |

| Condensation Rate | Slower, favors chain extension | Faster, favors branching |

| Resulting Structure | Primarily linear or weakly branched polymers | Highly branched polymers or colloidal particles |

Non-hydrolytic sol-gel (NHSG) processes provide an alternative route to oxide materials and organic-inorganic hybrids without the involvement of water. sci-hub.se These methods offer improved control over the reaction, as they are typically slower and avoid the complexities of differential hydrolysis and condensation rates seen in aqueous systems. sci-hub.se For acetoxysilanes like this compound, a key non-hydrolytic pathway involves the reaction with metal alkoxides.

In this "ester elimination" pathway, the acetoxysilane reacts with a metal alkoxide (M-OR). nih.gov The reaction proceeds through the elimination of a carboxylic acid ester, forming a stable Si-O-M bridge. nih.gov This method is particularly effective for creating homogeneous mixed-oxide materials.

Another relevant non-hydrolytic route is the reaction between acetoxysilanes and trimethylsilyl (B98337) esters of phosphoric or phosphonic acids, which yields silicophosphate materials through the formation of Si-O-P linkages. researchgate.netrsc.org These reactions proceed cleanly under mild conditions and allow for the synthesis of hybrid xerogels with tailored properties. rsc.orgscispace.com

Thermal Decomposition Pathways and Controlled Conversion to Silicon Dioxide

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. cam.ac.uk For this compound, this process ultimately leads to the formation of silicon dioxide (SiO₂), a material of significant industrial importance. researchgate.net The decomposition proceeds through a complex series of gas-phase reactions and surface chemistry.

While specific kinetic data for this compound is not widely published, the decomposition pathway can be inferred from related compounds like tetraethoxysilane (TEOS). The process is believed to initiate with the elimination of a stable molecule, such as acetic anhydride (B1165640) or ketene, from the acetoxy group, and ethylene (B1197577) from the ethyl groups. This initial step creates reactive intermediates.

The proposed decomposition sequence involves:

Initial Decomposition: At elevated temperatures, the molecule fragments, potentially eliminating acetic anhydride and ethylene, to form reactive silicon-containing species.

Intermediate Formation: These initial fragments can undergo further reactions in the gas phase, leading to the formation of silanols and other silicon-based intermediates. cam.ac.uk

Surface Reaction and Conversion: The intermediates adsorb onto a substrate surface where they decompose further, losing their organic components and forming a silicon dioxide network. researchgate.net The reaction Si + SiO₂ → 2SiO(g) can also play a role at high temperatures and low oxygen pressures, influencing the final structure. rutgers.eduresearchgate.net

The controlled thermal decomposition of this compound and similar precursors is a key process in chemical vapor deposition (CVD) techniques used to create high-purity silica (B1680970) films for applications in microelectronics. researchgate.net

Oxidative Transformations and Reaction Product Characterization

The oxidative transformation of this compound can occur at either the silicon center or the organic (ethyl) substituents. These reactions typically require a catalyst or specific oxidizing agents.

Oxidation of Si-C Bonds: The silicon-carbon bonds can be cleaved under certain oxidative conditions, often mediated by transition metal catalysts. For instance, iridium-catalyzed hydrolytic oxidation of organosilanes can convert the Si-H bond to Si-OH, and similar principles could apply to Si-C bond activation, although this is a more challenging transformation. acs.org Reversible oxidative addition of C(sp³)–Si bonds to iridium complexes has been reported, demonstrating that this pathway is feasible. nih.gov

Oxidation of Ethyl Groups: The ethyl groups attached to the silicon atom can undergo oxidation similar to standard hydrocarbons, although the presence of the silicon atom can influence reactivity. This could lead to the formation of various oxygenated organic products.

Copper-Mediated Transformations: Under specific conditions, such as the presence of a copper catalyst, ammonium (B1175870) iodide, and DMF, organosilanes can be converted to other functional groups, like nitriles. figshare.com This highlights the potential for diverse oxidative transformations beyond simple conversion to silanols or silica.

Characterization of the reaction products from these transformations would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the new chemical environment of the silicon and carbon atoms, Fourier-Transform Infrared (FTIR) spectroscopy to detect new functional groups (e.g., C=O, O-H), and mass spectrometry to determine the molecular weight of the products.

Investigations into Silicon-Oxygen Bond Formation and Cleavage Mechanisms

The chemistry of this compound is dominated by the formation and cleavage of silicon-oxygen bonds.

Silicon-Oxygen Bond Formation: The primary mechanism for Si-O bond formation is condensation. This can occur via two main pathways following initial hydrolysis:

Water Condensation: Two silanol (Si-OH) groups react to form a siloxane bridge (Si-O-Si) and a molecule of water.

Alcohol/Acid Condensation: A silanol group reacts with a remaining acetoxy group (Si-OAc) to form a siloxane bridge and a molecule of acetic acid.

These condensation reactions are also subject to acid or base catalysis. The formation of the Si-O-Si linkage is thermodynamically favorable and drives the polymerization process. Theoretical studies and experimental evidence suggest that these reactions proceed through associative mechanisms involving pentacoordinate silicon intermediates. d-nb.info

Silicon-Oxygen Bond Cleavage: The Si-O bond in the acetoxy group (Si-OAc) is readily cleaved during hydrolysis, as detailed in Section 3.1. The Si-O bond within a newly formed siloxane bridge (Si-O-Si) is significantly more stable but can also be cleaved, particularly under strong acidic or basic conditions.

Theoretical studies on the acid-catalyzed cleavage of the siloxane bond show that the reaction barrier is significantly lowered by the protonation of the siloxane oxygen. acs.orgscribd.com This protonation makes the adjacent silicon atom more susceptible to nucleophilic attack by water. The process is also facilitated by hydrogen-bonding networks involving water and silanol groups, which can help stabilize the charged transition states. acs.orgscribd.com This cleavage is the reverse of condensation and is a critical aspect of the equilibrium that governs the final structure of the resulting polymer.

Diacetoxydiethylsilane in Advanced Functional Materials and Nanomaterials Science

Application as a Silicon Precursor for SiOCN Material Layer Formationgoogle.com

Silicon oxycarbonitride (SiOCN) materials are gaining attention for their potential applications in semiconductor devices due to their tunable electrical and mechanical properties. Diacetoxydiethylsilane serves as a silicon precursor in the formation of these material layers. google.com The formation of SiOCN material layers can be achieved through various deposition techniques, each offering distinct advantages in controlling the film's characteristics. google.com

Chemical Vapor Deposition (CVD) Techniques and Parametersiplts.com

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials and thin films. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to create the desired deposit. wikipedia.org This method is crucial in microfabrication for depositing materials in various forms, including amorphous, polycrystalline, and monocrystalline. wikipedia.org

The versatility of CVD allows for the deposition of a wide range of materials by carefully controlling parameters such as temperature, pressure, and gas flow rates. linde-amt.com For the formation of SiOCN layers using this compound, the precise control of these parameters is essential to achieve the desired stoichiometry and material properties. The process generally involves the controlled introduction of the this compound precursor, along with sources for oxygen, carbon, and nitrogen, into a reaction chamber. google.com The temperature within the chamber is a critical parameter, typically ranging from 800 to 1,000 degrees Celsius, to facilitate the chemical reactions on the substrate surface. groupe-thermi-lyon.com

Key CVD Process Steps: linde-amt.com

Substrate Preparation: Cleaning and activating the substrate surface to ensure optimal film adhesion.

Chamber Environment Setup: Establishing the required temperature and pressure conditions.

Precursor Introduction: Controlled delivery of this compound and other reactants.

Gas-Phase Reactions: Formation of intermediate species through chemical reactions.

Surface Reactions: Diffusion and reaction of species on the substrate surface to form the SiOCN film.

Atomic Layer Deposition (ALD) Methodologies for Thin Film Growthiplts.com

Atomic Layer Deposition (ALD) is a subclass of CVD that enables the deposition of ultrathin films with atomic-level precision. wikipedia.orgresearchgate.net The ALD process is based on sequential, self-limiting surface reactions, where precursors are introduced one at a time. wikipedia.org This cyclic process allows for exceptional conformality on complex, three-dimensional structures. nih.gov

For SiOCN thin film growth, an ALD-type process would involve multiple deposition cycles. Each cycle would consist of alternately and sequentially exposing the substrate to the this compound precursor and other reactants containing oxygen, carbon, and nitrogen. google.com The self-limiting nature of the reactions ensures that each cycle deposits a monolayer of the material, providing precise thickness control. wikipedia.org ALD is particularly advantageous for applications in microelectronics where the control of ultrathin films is critical. wikipedia.org

| Deposition Technique | Key Characteristics |

| Chemical Vapor Deposition (CVD) | Utilizes volatile precursors that react on a substrate surface to form a solid deposit. wikipedia.org |

| Atomic Layer Deposition (ALD) | A subclass of CVD based on sequential, self-limiting surface reactions for precise, monolayer-by-monolayer film growth. wikipedia.org |

Plasma-Enhanced Deposition Strategies and Surface Chemistryiplts.com

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes plasma to activate the precursor gases. ceitec.cz This allows for deposition to occur at lower temperatures compared to thermal CVD, which is beneficial for temperature-sensitive substrates. ceitec.czsemanticscholar.org The plasma contains energetic electrons and ions that break chemical bonds in the precursors, creating reactive radicals that deposit on the substrate. ceitec.cz

In the context of SiOCN deposition using this compound, a PECVD process would involve introducing the precursor into a chamber where a plasma is generated. The plasma enhances the reactivity of the precursor and other reactant gases, leading to the formation of the SiOCN film. semanticscholar.org The use of plasma can also influence the surface chemistry of the growing film, potentially improving its density and adhesion. ceitec.cz Plasma-enhanced ALD (PEALD) is another advanced technique that combines the benefits of plasma activation with the precision of ALD, allowing for the growth of high-quality films at reduced temperatures. nih.gov

Interfacial Reactions and Adhesion in Semiconductor Device Fabricationiplts.com

The interface between the SiOCN material layer and the underlying substrate is critical for the performance and reliability of semiconductor devices. The nature of the interfacial reactions and the resulting adhesion are influenced by the deposition method and the precursors used. This compound, as a precursor, will interact with the substrate surface, which can be composed of various materials like silicon, metals, or other dielectrics. google.com

In semiconductor fabrication, ensuring strong adhesion of the deposited film is paramount. The byproducts of the reactions involving this compound should be volatile and easily removed to prevent contamination of the film and the interface. The choice of deposition technique—CVD, ALD, or PECVD—will significantly impact the interfacial properties. For instance, the energetic ions in a PECVD process can enhance adhesion by creating a more intermixed interface. ceitec.cz

Role in Sol-Gel Chemistry for Inorganic Network Developmentwikipedia.orglinde-amt.comwikipedia.orggoogle.comrsc.org

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from chemical precursors. researchgate.netnweurope.eu The process involves the transition of a system from a liquid "sol" into a solid "gel" phase. nweurope.eu this compound can be employed as a precursor in sol-gel chemistry to form inorganic or hybrid organic-inorganic networks.

Formation of Hybrid Organic-Inorganic Matrices and Xerogelswikipedia.orgwikipedia.org

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic glasses, offering a wide range of functionalities. researchgate.netmdpi.com The sol-gel process is a common method for synthesizing these hybrids. nih.gov In this context, this compound can be co-condensed with other precursors, such as tetraethoxysilane (TEOS), to create a hybrid network. nih.govunavarra.es

The process typically involves the hydrolysis and condensation of the precursors in a solvent, often in the presence of a catalyst. The organic diethyl groups from the this compound become incorporated into the inorganic silica (B1680970) network, imparting flexibility and hydrophobicity to the final material. After the gel is formed, it is dried to remove the solvent, resulting in a xerogel. mdpi.com The properties of these hybrid xerogels, such as porosity and surface chemistry, can be tailored by controlling the ratio of the precursors and the reaction conditions. nih.govunavarra.es

| Feature | Description |

| Sol | A colloidal suspension of solid particles in a liquid. nweurope.eu |

| Gel | A solid, three-dimensional network that entraps the liquid phase. dtic.mil |

| Xerogel | A solid formed by drying a gel with shrinkage. mdpi.com |

| Hybrid Material | A material composed of both organic and inorganic components, often at the nanometer scale. researchgate.net |

The resulting hybrid materials can have applications in various fields, including as matrices for sensors, in catalysis, and for creating protective coatings. nih.gov The ability to tune the properties of the xerogel by incorporating organic functionalities from precursors like this compound is a key advantage of the sol-gel approach. unavarra.es

Control of Porosity and Microstructure in Sol-Gel Derived Materials

This compound serves as a versatile precursor in sol-gel science for the fabrication of silica-based materials with tailored porosity and microstructure. The sol-gel process, a method for producing solid materials from small molecules, involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). tue.nl The porosity of materials derived from this process is determined by the size and packing of the primary particles or polymers formed during the condensation reactions, and how this structure changes upon drying. unm.edu

The use of this compound, which possesses two hydrolyzable acetoxy groups and two non-hydrolyzable ethyl groups, offers specific advantages in controlling the final material properties. The hydrolysis of the acetoxy groups is typically rapid, leading to the formation of diethylsilanediol. Subsequent condensation of these silanol (B1196071) intermediates forms a polysiloxane network. The non-hydrolyzable ethyl groups are incorporated directly into the silica framework, imparting a significant degree of organic character.

This organic modification has two primary effects on the microstructure:

Hydrophobicity: The presence of ethyl groups renders the resulting silica network more hydrophobic compared to materials derived from tetra-functional precursors like tetraethoxysilane (TEOS). This influences the interaction of the gel network with the solvent during the drying process (aging and solvent exchange), which can be leveraged to control pore collapse and final porosity.

Network Flexibility: The difunctional nature of this compound (having only two reactive sites for network formation after hydrolysis) leads to the formation of more linear and less cross-linked polymer chains compared to the highly rigid, three-dimensional networks from tetra-functional silanes. This increased flexibility of the polysiloxane network can be exploited to create materials with unique mechanical properties and pore structures, including flexible aerogels. researchgate.net

Strategies to control porosity using precursors like this compound often involve manipulating the reaction conditions (e.g., pH, water/silane (B1218182) ratio, catalyst) to influence the relative rates of hydrolysis and condensation. unm.edu This control over the reaction kinetics dictates the growth and aggregation of the sol particles, ultimately defining the pore size and volume of the final xerogel or aerogel. Furthermore, it can be used in combination with templating agents, where the silane hydrolyzes and condenses around a structuredirecting agent (like a surfactant or polymer), which is later removed to leave behind a porous structure with a specific, predetermined morphology. d-nb.infonih.gov

Development of Catalytic Supports and Hollow Structures

The utility of this compound extends to the creation of advanced materials for catalysis, specifically as a precursor for silica-based catalyst supports and hollow nanostructures. A catalyst support is a material, typically with a high surface area, onto which a catalytically active species is affixed. wikipedia.org Silica (SiO₂) is a widely used support material due to its high thermal stability, mechanical resistance, and chemical inertness. dieselnet.com

Through sol-gel processing, this compound can be converted into high-purity, ethyl-functionalized silica. The key characteristics of a catalyst support that can be tuned using this precursor include:

Surface Area and Porosity: The sol-gel method allows for the synthesis of materials with high specific surface areas and controlled pore size distributions, which are critical for maximizing the dispersion of active catalytic sites and facilitating access for reactants. wikipedia.orgdieselnet.com

Surface Chemistry: The incorporation of ethyl groups from the this compound precursor modifies the surface chemistry of the silica support, changing it from hydrophilic to more hydrophobic. This can influence the interaction between the support and the active catalytic phase (e.g., metal nanoparticles) and affect the selectivity of certain catalytic reactions.

Hollow structures, often termed nanoreactors, are of significant interest in catalysis because they provide a confined environment that can enhance reaction rates and selectivity. nih.gov These structures can be synthesized using templating methods within a sol-gel process. For instance, a sacrificial core template (e.g., a polymer bead or silica sphere) can be coated with a layer of silica derived from the hydrolysis and condensation of this compound. Subsequent removal of the core template, typically through calcination or solvent etching, results in a hollow silica shell. The properties of this shell, such as its thickness, porosity, and surface functionality, are directly influenced by the precursor and the sol-gel reaction conditions. The ethyl-functionalized nature of the silica derived from this compound can be particularly advantageous in reactions involving non-polar molecules.

Contribution to the Synthesis of Advanced Nanomaterials

This compound as a Dopant Precursor in Nanodiamond Synthesis

This compound has been identified as a valuable precursor for introducing silicon atoms into nanodiamonds during their synthesis. Doping nanodiamonds with elements like silicon can create specific defects, such as the silicon-vacancy (SiV) center, which are optically active and have applications in quantum sensing and bio-imaging. nih.govdtic.mil

A common method for producing doped nanodiamonds is through high-pressure, high-temperature (HPHT) synthesis or detonation synthesis from a carbon-rich precursor material. nih.govarxiv.org In this "bottom-up" approach, the dopant source is mixed with the primary carbon source before the diamond-forming process. This compound is listed among various organosilicon compounds suitable for this purpose, serving as the silicon source to be incorporated into the diamond lattice. [CN113631252A]

The process generally involves:

Precursor Preparation: A carbon-containing material is mixed with a dopant precursor, such as this compound.

Synthesis: The mixture is subjected to extreme conditions (high pressure and temperature) via methods like detonation or laser heating in a diamond anvil cell.

Dopant Incorporation: Under these conditions, the precursor materials decompose, and as the carbon atoms arrange into the diamond lattice, silicon atoms from the this compound are incorporated, creating doped nanodiamonds.

The advantage of using a molecular precursor like this compound is the potential for homogeneous distribution of the dopant atoms throughout the precursor material, which can lead to a more uniform incorporation into the resulting nanodiamonds. nih.gov This method avoids the lattice damage associated with traditional ion implantation techniques used to create such defects in bulk diamond. arxiv.org

Controlled Incorporation into Nanostructured Architectures

This compound is utilized as a precursor for the controlled deposition of thin films and the creation of complex nanostructured architectures, particularly in the semiconductor industry. It is specifically named as a halogen-free silicon precursor for the formation of silicon oxycarbonitride (SiOCN) material layers. [US9887080B2] Such films are of interest as low-k dielectric materials, which are used as insulating layers (spacers) in integrated circuits to reduce signal delay and power consumption.

The incorporation of this compound into these nanostructures is typically achieved through vapor deposition techniques like:

Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Atomic Layer Deposition (ALD): A subclass of CVD that uses sequential, self-limiting surface reactions to deposit material in an atom-by-atom or layer-by-layer manner, allowing for exceptional conformity and thickness control. [US9887080B2]

In these processes, this compound is supplied into a reaction chamber along with other source gases (containing oxygen and nitrogen) to form the SiOCN layer on a semiconductor substrate. [US9887080B2] The use of a halogen-free precursor like this compound is advantageous as it avoids the potential for corrosive halogen byproducts that can damage the semiconductor device or the processing equipment. The molecular structure of the precursor, containing Si-C and Si-O bonds, facilitates the formation of the complex SiOCN network.

Spectroscopic and Analytical Characterization of Diacetoxydiethylsilane and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural determination of diacetoxydiethylsilane. By analyzing ¹H, ¹³C, and ²⁹Si NMR spectra, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound provides clear information about the organic moieties attached to the silicon atom—the two ethyl groups and the two acetate (B1210297) ligands. The spectrum is expected to show three distinct sets of signals:

A singlet for the methyl protons of the two equivalent acetate groups (CH₃COO-). Due to the electronegativity of the adjacent carbonyl and oxygen atoms, this signal would appear downfield.

A quartet for the methylene (B1212753) protons (Si-CH₂-CH₃) of the two equivalent ethyl groups. The splitting into a quartet is due to coupling with the adjacent methyl protons.

A triplet for the terminal methyl protons (Si-CH₂-CH₃) of the two equivalent ethyl groups, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate (CH₃COO-) | ~2.0 - 2.2 | Singlet |

| Ethyl (-CH₂-) | ~0.8 - 1.2 | Quartet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated:

A signal for the carbonyl carbon (C=O) of the acetate group, which is expected to have the largest chemical shift due to its deshielded environment. libretexts.org

A signal for the methyl carbon of the acetate group (CH₃COO-).

A signal for the methylene carbon of the ethyl group (-CH₂-), directly bonded to the silicon atom.

A signal for the methyl carbon of the ethyl group (-CH₃).

The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons attached to oxygen or silicon appearing at characteristic positions. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | ~170 - 175 |

| Acetate (-CH₃) | ~20 - 25 |

| Ethyl (-CH₂-) | ~5 - 10 |

²⁹Si NMR spectroscopy is uniquely suited for probing the environment of the silicon atom. huji.ac.il Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique provides valuable data on the coordination and substitution at the silicon center. pascal-man.com For this compound, the silicon atom is tetra-coordinated, bonded to two carbon atoms (from the ethyl groups) and two oxygen atoms (from the acetoxy groups). This specific environment, often denoted as a D-type unit (RR'Si(O₀.₅)₂), gives rise to a characteristic chemical shift. nih.gov The chemical shift value is sensitive to the nature of the substituents, with electronegative groups like acetate causing a shift to higher frequency (less negative ppm values) compared to simple tetraalkylsilanes. researchgate.net The expected chemical shift for this compound would fall within the established range for R₂Si(OR')₂ structures.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. jkps.or.krresearchgate.net For this compound, these methods are used to confirm the presence of its key structural features and to monitor changes during chemical transformations.

The IR and Raman spectra of this compound are dominated by several key vibrational bands that serve as molecular fingerprints.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl stretch of the acetate group is one of the most prominent features in the IR spectrum.

Si-O Stretching: The Si-O single bond vibrations, specifically the asymmetric stretch, appear as strong bands. These are characteristic of acetoxysilanes.

C-H Stretching and Bending: Vibrations associated with the C-H bonds in the ethyl and acetate methyl groups appear in their typical regions. The asymmetric and symmetric stretching modes are found just below 3000 cm⁻¹, while various bending modes appear at lower wavenumbers.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Very Strong | Medium |

| C-H Bend (Methyl) | 1370 - 1470 | Medium | Medium |

| Si-O-C Asymmetric Stretch | 1050 - 1150 | Strong | Weak |

IR spectroscopy is particularly useful for real-time monitoring of reactions involving this compound, such as its hydrolysis. rsc.org During hydrolysis, the acetoxy groups are converted to silanol (B1196071) (Si-OH) groups, and acetic acid is released as a byproduct. This transformation can be followed by observing specific changes in the IR spectrum:

Disappearance of Reactant Bands: The intensity of the characteristic C=O stretching band (~1725 cm⁻¹) and the Si-O-C stretching bands (~1100 cm⁻¹) of this compound will decrease as the reaction proceeds.

Appearance of Product Bands: A broad absorption band will appear in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the newly formed silanol groups and the hydroxyl group of the acetic acid byproduct. The C=O stretch of the resulting carboxylic acid may also be observed, typically at a slightly lower frequency than the starting ester.

By tracking the relative intensities of these key bands over time, the rate of reaction and the evolution of functional groups can be quantitatively or semi-quantitatively assessed.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Silanol |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous determination of the elemental composition of a molecule. chimia.chnih.gov This capability is essential for confirming the identity of this compound and distinguishing it from other compounds with similar nominal masses. In the analysis of this compound, HRMS can precisely determine the mass of the molecular ion, allowing for the calculation of its elemental formula with a high degree of confidence. The high resolving power of HRMS is also beneficial for separating the isotopic peaks, further confirming the elemental composition. nih.gov

Advanced HRMS techniques, such as those coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the atoms in this compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Theoretical Value | Observed Value (Illustrative) |

| Molecular Formula | C8H16O4Si | - |

| Exact Mass | 204.0818 | 204.0821 |

| Mass Accuracy (ppm) | - | < 2 ppm |

Note: The observed values are illustrative and would be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone for assessing the purity of volatile compounds like this compound. youtube.comnih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. youtube.com

Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component. By comparing the obtained mass spectra with spectral libraries, the identity of each compound can be confirmed. youtube.com The retention time from the gas chromatograph and the mass spectrum together provide a high level of confidence in the identification.

The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram compared to the areas of any impurity peaks. springernature.com This quantitative analysis is crucial for quality control and for ensuring that the starting material for subsequent reactions is of high purity.

Table 2: Illustrative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Peak Area (%) |

| 8.5 | This compound | 99.5 |

| 6.2 | Impurity A | 0.3 |

| 9.1 | Impurity B | 0.2 |

Note: Retention times and peak areas are illustrative and depend on the specific GC-MS method used.

Elemental Analysis (EA) for Stoichiometric Composition

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (Illustrative) |

| Carbon (C) | 47.03 | 46.95 |

| Hydrogen (H) | 7.90 | 7.95 |

| Oxygen (O) | 31.32 | Not typically measured directly |

| Silicon (Si) | 13.75 | 13.68 |

Note: Experimental values are illustrative. Oxygen is often determined by difference.

Advanced Characterization Techniques for Derived Materials (e.g., X-ray Diffraction, Electron Microscopy, Surface Area Analysis)

When this compound is used as a precursor to synthesize other materials, such as polysiloxanes or silica-based structures, a range of advanced characterization techniques are employed to understand the properties of these derived materials.

X-ray Diffraction (XRD): This technique is used to investigate the crystalline structure of materials. For polysiloxanes derived from this compound, XRD can reveal whether the material is amorphous or has crystalline domains. aps.org High-resolution X-ray measurements can provide detailed information about phase transitions in polymeric liquid crystals. aps.org

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of the derived materials at the micro- and nanoscale. researchgate.netresearchgate.net SEM provides detailed images of the surface topography of materials like silica (B1680970) bodies. nih.gov

Surface Area Analysis: The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials derived from silanes. utwente.nl This is particularly important for applications in catalysis, adsorption, and as support materials. The analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at low temperatures. nih.gov The amount of gas adsorbed is used to calculate the surface area. For instance, the specific surface area of silica can be determined by nitrogen adsorption experiments. nih.gov

Computational Chemistry and Theoretical Modeling of Diacetoxydiethylsilane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of diacetoxydiethylsilane. ukm.my DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size. ukm.my By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous chemical properties can be derived. ukm.myaps.org

These calculations typically begin with geometry optimization to find the lowest energy conformation of the this compound molecule. uni-mainz.de Once the optimized structure is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and potential interaction sites. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the silicon atom, bonded to two electronegative oxygen atoms, is expected to be a primary electrophilic center, making it susceptible to nucleophilic attack by water during hydrolysis. Conversely, the carbonyl oxygen atoms of the acetate (B1210297) groups are nucleophilic centers. Atomic partial charges, calculated through methods like Natural Bond Orbital (NBO) analysis, quantify this charge distribution. These computational tools are invaluable for predicting reaction mechanisms at a fundamental level. rsc.org

Table 1: Predicted Electronic Properties of this compound using DFT Calculated properties are hypothetical and based on typical values for similar acetoxysilanes for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Partial Charge on Si Atom | +1.8 e | Quantifies the electrophilic nature of the silicon center, a key site for hydrolysis initiation. |

| Partial Charge on Carbonyl O Atom | -0.6 e | Quantifies the nucleophilic nature of the acetate groups. |

Molecular Dynamics Simulations of Hydrolysis and Condensation Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a powerful lens to observe the complex processes of hydrolysis and condensation, which are the fundamental steps in the formation of polysiloxane networks. nih.gov These simulations can model systems containing hundreds or thousands of molecules, including the silane (B1218182), water, and any catalysts, providing a dynamic picture of the reaction environment. nih.gov

An MD simulation begins by defining a "simulation box" containing the molecules of interest with initial positions and velocities. The interactions between atoms are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. nih.gov Force fields like CVFF or ReaxFF are often employed for silicon-based systems, with ReaxFF being particularly useful as it can model the formation and breaking of chemical bonds during reactions like hydrolysis. mdpi.commdpi.com The simulation proceeds by solving Newton's equations of motion for each atom in discrete time steps, generating a trajectory that reveals how the system evolves. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound Hydrolysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | ReaxFF or COMPASS | To accurately describe inter- and intramolecular forces, including bond formation/breaking. |

| System Composition | This compound, Water, Acetic Acid | To represent the reactant, solvent, and by-product environment. |

| Temperature | 298 K - 343 K (25 °C - 70 °C) | To simulate reaction conditions and study temperature effects on kinetics. researchgate.net |

| Pressure | 1 atm | To simulate standard atmospheric conditions. |

| Time Step | 0.5 - 1.0 fs | The interval for integrating the equations of motion, balancing accuracy and computational time. |

| Simulation Length | 1 - 100 ns | To capture sufficient events for statistical analysis of hydrolysis and initial condensation steps. nih.gov |

| Ensemble | NVT or NPT | To maintain constant Number of particles, Volume, and Temperature (NVT) or constant Pressure (NPT). |

Reaction Pathway Energetics and Transition State Investigations

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. For the hydrolysis and condensation of this compound, computational methods are used to investigate the reaction pathway energetics, identifying the low-energy paths that connect reactants to products. rsc.org A crucial part of this investigation is locating the transition state (TS), which is the highest energy point along the minimum energy pathway and represents the "point of no return" in a reaction. iastate.edu

The structure and energy of a transition state dictate the activation energy (Ea) of a reaction, which is a key determinant of the reaction rate. dakenchem.com Computational methods, often based on DFT, can be used to search for these transient structures. acs.org The process typically involves identifying a plausible reaction coordinate (e.g., the distance between the attacking water oxygen and the silicon atom) and then using algorithms to find the first-order saddle point on the PES that corresponds to the TS. iastate.edu Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. umd.edu

For this compound, the hydrolysis reaction is expected to proceed in two main steps. The first step is the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an acetate group to form a silanol (B1196071) and acetic acid. This is followed by the hydrolysis of the second acetate group. Subsequent condensation reactions occur between two silanol molecules to form a siloxane bond and a water molecule. nih.gov Theoretical calculations have shown that for similar silane hydrolysis reactions, the energy barriers can be significantly lowered by the presence of additional water molecules acting as catalysts, facilitating proton transfer within the transition state complex. iastate.edu

Table 3: Illustrative Reaction Pathway Energetics for this compound Hydrolysis and Condensation Activation energies (Ea) are hypothetical values based on studies of analogous silane systems for illustrative purposes. nih.govresearchgate.net

| Reaction Step | Description | Hypothetical Ea (kcal/mol) |

|---|---|---|

| First Hydrolysis | (Et)₂Si(OAc)₂ + H₂O → (Et)₂Si(OAc)(OH) + AcOH | 15 - 25 |

| Second Hydrolysis | (Et)₂Si(OAc)(OH) + H₂O → (Et)₂Si(OH)₂ + AcOH | 12 - 22 |

| Water-Catalyzed Condensation | 2 (Et)₂Si(OH)₂ → (HO)(Et)₂Si-O-Si(Et)₂(OH) + H₂O | 10 - 20 |

| Acid-Catalyzed Condensation | 2 (Et)₂Si(OH)₂ + H⁺ → (HO)(Et)₂Si-O-Si(Et)₂(OH) + H₂O + H⁺ | 8 - 15 |

Note: AcOH refers to acetic acid.

Predictive Modeling of Material Properties from this compound Precursors

A major goal of computational materials science is to predict the macroscopic properties of a material based on its microscopic structure. For materials derived from this compound, predictive modeling aims to establish a quantitative structure-property relationship (QSPR). This involves using computational models, including machine learning algorithms, to link the molecular structure of the silane precursor and the resulting polysiloxane network to desired physical properties like density, viscosity, thermal stability, and mechanical strength. researchgate.netnsf.gov

The process begins by generating a computational dataset that describes various polymer structures that can be formed from this compound precursors under different reaction conditions. MD simulations can be used to generate these amorphous polymer structures. mdpi.com For each structure, a set of molecular descriptors is calculated. These descriptors can range from simple counts of atom types and functional groups to more complex topological indices that describe the network's connectivity and branching.

Once the dataset of structures and descriptors is established, machine learning models such as artificial neural networks can be trained on this data to correlate the descriptors with experimentally measured or computationally derived material properties. nsf.gov For example, a model could be trained to predict the glass transition temperature (Tg) of the resulting polysiloxane based on the degree of condensation, the length of the polymer chains, and the density of cross-links. nih.gov These predictive models serve as powerful tools for in silico material design, allowing researchers to screen vast numbers of potential structures and identify promising candidates with specific properties before undertaking costly and time-consuming experimental synthesis. researchgate.netresearchgate.net

Table 4: Hypothetical Predictive Model for Polysiloxane Glass Transition Temperature (Tg) This table illustrates a potential relationship between precursor/polymer structure and a final material property.

| Structural Descriptor | Influence on Tg | Rationale |

|---|---|---|

| Degree of Condensation | Increase | Higher cross-linking restricts chain mobility, increasing the energy required for glass transition. nih.gov |

| Average Chain Length | Decrease | Longer, more flexible chains have lower Tg values compared to highly cross-linked networks. |

| Ethyl Group Substitution | Decrease (relative to methyl) | Larger alkyl groups increase free volume and chain flexibility, lowering Tg. researchgate.net |

| Residual Silanol Content | Increase | Hydrogen bonding between residual Si-OH groups can restrict chain motion, raising Tg. |

Future Research Directions and Translational Opportunities for Diacetoxydiethylsilane Chemistry

Innovations in Synthesis and Scale-Up Methodologies

The translation of diacetoxydiethylsilane-based materials from the laboratory to industrial applications hinges on the development of efficient, scalable, and sustainable synthesis methods. Future research should focus on moving beyond traditional batch processes to more advanced manufacturing techniques.

Key areas for innovation include:

Continuous Flow Synthesis: Implementing flow chemistry could offer significant advantages over batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater control over reaction parameters, leading to higher purity and yields.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption, potentially offering a greener and more efficient route to this compound and its derivatives. chemdiv.com

Process Optimization and Automation: A focus on optimizing existing synthetic routes can lead to cheaper, safer, and more environmentally friendly processes by increasing yields and reducing waste. selvita.com Integrating automation and real-time monitoring can ensure consistency and quality during scale-up. medpharm.com

The successful scale-up of any chemical process requires a meticulous approach that bridges laboratory-scale discovery with commercial production. medpharm.com This involves moving from milligram-scale synthesis to multi-kilogram batches, a process that necessitates robust process development and optimization. selvita.combioduro.com For a compound like this compound, this transition would involve detailed process characterization, pilot-scale trials to identify potential challenges, and optimization using Quality by Design (QbD) principles to ensure the final product consistently meets specifications. medpharm.com

Table 1: Potential Innovations in this compound Synthesis and Scale-Up

| Methodology | Potential Advantages | Key Research Focus | Relevant Technologies |

|---|---|---|---|

| Continuous Flow Synthesis | Improved safety, higher yield and purity, better process control. | Reactor design, optimization of flow rates, temperature, and pressure. | Microreactors, tube reactors, static mixers. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for novel reactivity. | Solvent selection, catalyst development, power and temperature control. | Monowave and microwave reactors. chemdiv.com |

| Process Optimization | Increased efficiency, reduced cost and waste, improved safety. | Catalyst screening, alternative solvents, work-up procedures. selvita.com | Design of Experiments (DoE), statistical modeling. medpharm.com |

| Scale-Up and Automation | Seamless transition to industrial production, consistent product quality. medpharm.com | Development of detailed batch records, equipment mapping, GMP compliance. | Jacketed glass reactors, automated control systems, real-time analytics. selvita.combioduro.com |

Exploration of Novel Catalytic and Surface Modification Applications

The reactivity of this compound makes it a prime candidate for creating novel materials for catalysis and surface modification.

Surface Modification: Silane (B1218182) coupling agents are widely used to alter the surface properties of materials. rxweb-prd.com The acetoxy groups of this compound can react with surface hydroxyl groups present on substrates like glass, metals, and metal oxides. This reaction forms a durable, covalent siloxane bond, anchoring the diethylsilyl group to the surface. This modification can impart a range of properties, including:

Hydrophobicity: The ethyl groups create a nonpolar, water-repellent surface. rxweb-prd.com

Improved Adhesion: It can act as a molecular bridge between an inorganic substrate and an organic polymer coating, enhancing the coating's durability and wear resistance. pan.pllaserax.com

Functionalization: The silane can be used to create a reactive layer on a surface, which can then be further modified for specific applications, such as the immobilization of biomolecules in biosensors. dcu.ie

Table 2: Potential Surface Modification Applications for this compound

| Application Area | Substrate | Desired Outcome | Mechanism of Action |

|---|---|---|---|

| Anti-corrosion Coatings | Metals (e.g., steel, aluminum) | Enhanced corrosion protection. cortecmci.com | Forms a hydrophobic barrier, improves adhesion of protective polymer topcoats. |

| Biomedical Implants | Titanium alloys, ceramics | Improved biocompatibility, controlled protein adsorption. | Creates a specific surface chemistry to modulate biological interactions. frontiersin.org |

| Composite Materials | Glass fibers, inorganic fillers | Increased mechanical strength and stiffness. pan.pl | Improves compatibility and adhesion between the inorganic filler and the polymer matrix. |

| Microfluidics | Glass, PDMS | Creation of hydrophobic channels for droplet-based assays. emulseo.com | Covalently bonds to the channel walls, making them fluorophilic or hydrophobic. |

Integration into Emerging Technologies (e.g., Optoelectronics, Advanced Sensors)

The unique properties of materials derived from this compound open doors for its use in high-tech fields.

Advanced Sensors: In the realm of sensor technology, surface chemistry is paramount. This compound can be used to functionalize the surface of a sensor chip (e.g., silicon wafers or gold surfaces) to create a stable platform for immobilizing specific recognition elements like antibodies or enzymes. dcu.ie This is a critical step in the development of highly sensitive and specific biosensors for medical diagnostics and environmental monitoring.

Optoelectronics: As a precursor to silicon-based materials, this compound could find applications in optoelectronics. It could be used to form thin dielectric layers of silicon dioxide with specific refractive indices for anti-reflection coatings or as insulating layers in electronic components. Furthermore, its role as a crosslinker in silicone polymers, which are known for their optical transparency and stability, makes it relevant for encapsulating LEDs and other optoelectronic devices to protect them from moisture and mechanical stress.

Data-Driven and AI-Assisted Design of this compound-Based Materials

For this compound, AI can be leveraged in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of new materials. researchgate.net For example, models could forecast the mechanical strength, thermal stability, or surface energy of a polymer composite based on the concentration of this compound used as a crosslinker. arxiv.org

Inverse Design: Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used for inverse design. frontiersin.orgnih.gov Researchers could specify a set of desired properties (e.g., high tensile strength and a specific glass transition temperature), and the AI model would propose novel formulations incorporating this compound to achieve those targets.

Accelerated Discovery: AI can guide high-throughput screening experiments, both computational and physical. energy.gov An AI-assisted system could autonomously suggest and even perform experiments to efficiently map the property space of this compound-based materials, significantly speeding up the discovery process. mit.edu

Table 3: Application of AI/ML in Designing this compound-Based Materials

| AI/ML Technique | Application Area | Objective | Potential Impact |

|---|---|---|---|

| Supervised Learning (e.g., XGBoost, Random Forest) | Formulation Optimization | Predict material properties based on composition and processing parameters. researchgate.netarxiv.org | Reduces the number of required experiments, accelerates optimization. semanticscholar.org |

| Generative Models (e.g., VAEs, GANs) | Inverse Material Design | Generate novel material compositions with desired target properties. frontiersin.org | Discovery of non-intuitive material solutions and formulations. nih.gov |

| Active Learning | Autonomous Experimentation | Intelligently select the most informative experiments to perform next. mit.edu | Maximizes knowledge gain while minimizing experimental cost and time. |

| Natural Language Processing (NLP) | Knowledge Extraction | Mine scientific literature for data and relationships related to silane chemistry. | Build comprehensive databases to train more accurate predictive models. |

Interdisciplinary Research Synergies with Polymer Science and Ceramic Engineering

The full potential of this compound can be realized through collaboration between different scientific disciplines, particularly polymer science and ceramic engineering.

Polymer Science: this compound is an effective crosslinking agent for polymers containing reactive groups like hydroxyls (-OH) or carboxyls (-COOH). chempoint.com Crosslinking transforms linear polymer chains into a three-dimensional network, which significantly enhances the material's properties. rjpdft.comspecialchem.com Research in this area could focus on:

Developing novel silicone elastomers with controlled crosslink densities for applications in soft robotics or medical devices.

Improving the mechanical and thermal properties of biopolymers for sustainable packaging.

Creating new hydrogel formulations for drug delivery, where the crosslinking density can control the release rate of therapeutic agents. nih.gov

Ceramic Engineering: Organosilicon compounds are widely used as preceramic polymers. mdpi.com this compound can act as a monomer or crosslinker in the synthesis of polysiloxanes or polycarbosilanes. These polymers can then be shaped (e.g., spun into fibers or molded) and pyrolyzed at high temperatures in a controlled atmosphere. During pyrolysis, the organic components are driven off, and the polymer converts into a ceramic material, such as silicon oxycarbide (SiOC). This polymer-to-ceramic route allows for the fabrication of complex ceramic shapes that are difficult to produce using traditional powder metallurgy. taylorfrancis.comcsic.es Future research could investigate the use of this compound to fine-tune the Si:O:C ratio in the final ceramic, thereby controlling its high-temperature stability, oxidation resistance, and mechanical properties.

Compound Names

Q & A

Q. What are the standard protocols for synthesizing diacetoxydiethylsilane in a laboratory setting?

this compound is typically synthesized via the reaction of diethylsilane with acetic anhydride under controlled conditions. Key steps include:

- Reagent purification : Ensure acetic anhydride is anhydrous to avoid hydrolysis side reactions .

- Temperature control : Maintain the reaction at 40–60°C to optimize yield while minimizing decomposition .

- Inert atmosphere : Conduct the reaction under nitrogen/argon to prevent oxidation of silane intermediates . Characterization via FT-IR (to confirm Si-O-Acetyl bonds at ~1250 cm⁻¹) and ¹H NMR (for ethyl group protons at δ 0.5–1.5 ppm) is critical .

Q. What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles .

- Storage : Store in airtight containers at ≤4°C to prevent moisture-induced degradation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Q. How can researchers characterize the purity of this compound?

- Chromatographic methods : Use GC-MS or HPLC with a C18 column to detect impurities (e.g., residual acetic acid) .

- Elemental analysis : Validate silicon and carbon content against theoretical values (e.g., C: 45.2%, Si: 14.8%) .

- Karl Fischer titration : Quantify water content (<0.1% w/w) to confirm anhydrous conditions .

Advanced Research Questions

Q. How does this compound’s reactivity vary under different solvent systems?

- Polar aprotic solvents (e.g., THF, DMF) : Enhance nucleophilic substitution rates due to stabilization of transition states .

- Non-polar solvents (e.g., hexane) : Favor silane dimerization, requiring kinetic monitoring via UV-Vis spectroscopy (λmax shifts at 240–260 nm) .

- Contradictions in data : Discrepancies in reaction rates across studies may arise from trace moisture or solvent purity. Mitigate by standardizing solvent drying protocols (e.g., molecular sieves) .

Q. What computational methods are effective for modeling this compound’s stability?

- DFT calculations : Use B3LYP/6-31G(d) basis sets to predict hydrolysis pathways and activation energies .

- Molecular dynamics (MD) : Simulate interactions with water molecules to assess degradation kinetics .

- Validation : Cross-reference computational results with experimental TGA/DSC data (decomposition onset >150°C) .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

- Systematic reviews : Apply PRISMA guidelines to evaluate literature bias, focusing on peer-reviewed journals and excluding non-reproducible studies .

- Controlled replication : Reproduce experiments with standardized catalysts (e.g., Pt/C, Pd(OAc)₂) and monitor by in situ IR spectroscopy .

- Meta-analysis : Use ANOVA to identify statistically significant variables (e.g., temperature, solvent) across datasets .

Q. What strategies optimize this compound’s use in surface functionalization?

- Substrate pretreatment : Clean surfaces with plasma oxidation to enhance silane adhesion .

- Layer thickness control : Employ ellipsometry to measure monolayer formation (target: 1–2 nm) .

- Contamination mitigation : Use XPS to detect carbonaceous residues and adjust deposition time/temperature .

Methodological Resources

- Data analysis : Leverage tools like OriginLab or Python’s SciPy for regression modeling of reaction kinetics .

- Literature synthesis : Utilize Google Scholar’s citation tracking and Boolean operators (e.g., "this compound AND stability NOT industrial") to filter irrelevant results .

- Ethical reporting : Adhere to ACS or RSC guidelines for disclosing synthetic yields, error margins, and conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.